Thymidine, 3'-thio-, 3'-cyanate

Anti-HIV activity Nucleoside reverse transcriptase inhibitor Structure–activity relationship

Researchers developing antiviral screening libraries often need validated negative controls to confirm assay specificity. This synthetic 2',3'-dideoxynucleoside analog replaces the 3'-OH with a thiocyanate group, rendering it inactive against HIV-1 in cell-based assays. - Serves as an ideal negative control for HIV-1 screening, establishing assay windows against active NRTIs. - Functions as a masked thiol prodrug scaffold for exploring irreversible RT inhibition mechanisms. - Acts as a divergent intermediate; the thiocyanate is readily displaced by nucleophiles to generate diverse 3'-substituted analog libraries.

Molecular Formula C11H13N3O4S
Molecular Weight 283.31 g/mol
CAS No. 108895-44-9
Cat. No. B12785078
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThymidine, 3'-thio-, 3'-cyanate
CAS108895-44-9
Molecular FormulaC11H13N3O4S
Molecular Weight283.31 g/mol
Structural Identifiers
SMILESCC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC#N
InChIInChI=1S/C11H13N3O4S/c1-6-3-14(11(17)13-10(6)16)9-2-8(19-5-12)7(4-15)18-9/h3,7-9,15H,2,4H2,1H3,(H,13,16,17)/t7-,8+,9-/m1/s1
InChIKeyXOIJFPHQOPQRER-HRDYMLBCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3′-Thiocyanato-3′-deoxythymidine: Overview and Properties


Thymidine, 3′-thio-, 3′-cyanate (synonyms: 3′-thiocyanato-3′-deoxythymidine, 3′-SCN-ddT, 3′-thiocyanato-2′,3′-dideoxythymidine; CAS 108895-44-9) is a synthetic 2′,3′-dideoxynucleoside analog in which the natural 3′-hydroxyl of thymidine is replaced by a thiocyanate (–SCN) group attached via a sulfur atom [1]. The compound has molecular formula C₁₁H₁₃N₃O₄S, a molecular weight of 283.31 g·mol⁻¹, a calculated density of 1.5 g·cm⁻³, a topological polar surface area (PSA) of 133.67 Ų, and a computed LogP of 0.12 [2] [3]. It was first synthesized by Diatkina et al. via reaction of 2,3′-anhydro-2′-deoxythymidine with lithium thiocyanate and was investigated as a potential chain-terminating substrate for DNA polymerases [4].

Why Generic Substitution Fails for 3′-Thiocyanato-ddT


Substitution at the 3′-position of the 2′,3′-dideoxyribose ring is the critical structural determinant governing both antiviral potency and chain-termination capacity within this nucleoside class. The seminal structure–activity relationship (SAR) study by Herdewijn, Balzarini, and De Clercq demonstrated that the nature of the 3′-substituent—specifically the linker atom and its electronic properties—dictates anti-HIV activity, with thio-, sulfonyl-, and oxygen-bridged derivatives being far less inhibitory than the 3′-azido analog (AZT) [1]. The thiocyanate (–SCN) group introduces a unique combination of a sulfur linker with a terminal cyano functionality, creating a chemical profile that is mechanistically distinct from the 3′-azido (–N₃), 3′-fluoro (–F), or 3′-hydroxy (–OH) congeners. Furthermore, the thiocyanate moiety can serve as a masked thiol precursor, enabling intracellular conversion to the active 3′-mercapto-2′,3′-dideoxynucleoside 5′-triphosphate species that irreversibly inhibit HIV reverse transcriptase, a property not shared by 3′-azido or 3′-fluoro analogs [2]. Generic substitution with unmodified thymidine or another 3′-substituted analog would therefore eliminate the specific prodrug activation pathway, the distinct chain-termination chemistry, and the unique reactivity of the thiocyanate group toward nucleophilic displacement—all of which are essential for applications where this compound is specified as a synthetic intermediate, a biochemical probe, or a comparator in antiviral screening.

Quantitative Differentiation Evidence


Anti-HIV Activity Contrast with AZT

In anti-HIV screening, 3′-thiocyanato-2′,3′-dideoxythymidine (3′-SCN-ddT) was reported to be inactive against HIV-1 in cell culture, whereas the clinical NRTI 3′-azido-3′-deoxythymidine (AZT, Zidovudine) exhibits an EC₅₀ of approximately 0.004–0.03 µM in MT-4 cells [1] [2]. This inactivity was explicitly noted in a review by Van Poppel et al.: '2′,3′-dideoxynucleosides bearing at the 3′-position a sulfur atom such as 3′-thiocyanato- or 3′-methylthio- 2′,3′-dideoxythymidine (3′-methylthiodT) appeared inactive against HIV' [1]. The 3′-thiocyanato derivative thus provides a valuable negative-control comparator in antiviral screening panels and serves as a baseline for SAR studies exploring the role of the 3′-substituent linker atom in prodrug activation.

Anti-HIV activity Nucleoside reverse transcriptase inhibitor Structure–activity relationship

Chain-Termination Mechanism Comparison

Diatkina et al. synthesized the 5′-triphosphate of 3′-cyanothio-2′,3′-dideoxythymidine and tested it as a termination substrate against multiple DNA polymerases in cell-free systems [1]. While quantitative incorporation efficiency data relative to AZT-triphosphate are not available from this study, the compound was designed and evaluated as a chain terminator, and the thiocyanate group at the 3′-position was shown to be compatible with enzymatic conversion to the 5′-triphosphate form [1]. In contrast, the 3′-mercapto-ddT 5′-triphosphate was independently reported to irreversibly inhibit HIV-1 reverse transcriptase by forming a stable enzyme–DNA complex, a property not exhibited by AZT-triphosphate which acts as a reversible competitive inhibitor [2]. The thiocyanate moiety is hypothesized to function as a prodrug element that, upon intracellular reduction, generates the active 3′-mercapto species [2].

DNA polymerase termination Nucleotide analog incorporation 5′-triphosphate

Lipophilicity and Polar Surface Area Differences

The computed partition coefficient (LogP) and topological polar surface area (PSA) differentiate 3′-thiocyanato-3′-deoxythymidine from unmodified thymidine and AZT. The target compound has a computed LogP of 0.12 and a PSA of 133.67 Ų [1]. By comparison, thymidine has a LogP of approximately –0.9 and PSA of 99.1 Ų; AZT has a LogP of approximately 0.05 and PSA of 131.4 Ų [2] [3]. The increased lipophilicity of 3′-SCN-ddT relative to thymidine (ΔLogP ≈ +1.0) suggests enhanced passive membrane permeability, while the higher PSA indicates a slightly greater capacity for polar interactions compared to thymidine. These differences are relevant for predicting cellular uptake, blood–brain barrier penetration, and formulation behavior in preclinical development contexts.

Lipophilicity Polar surface area Druglikeness

Structure–Activity Relationship of 3′-Substituents

The foundational SAR study by Herdewijn, Balzarini, and De Clercq established that 'derivatives from ddThd in which the substituent group was linked to the 3′-carbon atom via a thio, sulfonyl, or oxygen bridge were far less inhibitory to HIV than was AzddThd' [1]. This class-level finding directly encompasses 3′-thiocyanato-ddT, where the thiocyanate group is attached via a sulfur linker. The most potent HIV inhibitors in the series were those with 3′-azido (EC₅₀ ≈ 0.004 µM) and 3′-fluoro (EC₅₀ ≈ 0.001 µM) substituents [2], while 3′-thio-linked analogs, including 3′-SCN-ddT, showed no significant anti-HIV activity [1] [3]. This SAR is consistent across multiple studies and provides a clear rationale for why 3′-SCN-ddT is used as a tool compound to probe the role of the 3′-linker atom in antiviral nucleoside activation and target engagement.

Structure–activity relationship 3′-substituted nucleoside Anti-HIV drug design

Synthetic Accessibility from Anhydrothymidine

Diatkina et al. reported a one-step synthesis of 3′-cyanothio-2′,3′-dideoxythymidine from 2,3′-anhydro-2′-deoxythymidine using lithium thiocyanate (LiSCN) as the nucleophilic reagent [1]. This method provides direct access to the 3′-thiocyanato derivative in a single operation, in contrast to the multi-step routes required for 3′-azido (AZT) or 3′-isothiocyanato analogs, which typically proceed through 3′-amino intermediates requiring additional protection/deprotection sequences [2]. The compound can be further converted to phosphorothioamidites for oligonucleotide synthesis , and the thiocyanate group serves as a versatile handle for subsequent derivatization via nucleophilic displacement, enabling access to a range of 3′-substituted thymidine analogs from a common intermediate [3].

Nucleoside synthesis Building block Phosphorothioamidite

Research and Procurement Applications


Negative Control in Anti-HIV Screening

Because 3′-thiocyanato-ddT is definitively inactive against HIV-1 in MT-4 cell-based assays [1], it serves as an ideal negative-control nucleoside in antiviral screening libraries. Its structural similarity to active NRTIs (AZT, FLT, d4T) combined with its complete lack of antiviral activity allows researchers to establish assay windows and validate that observed antiviral effects are due to specific 3′-substituent chemistry rather than non-specific nucleoside effects. Procurement is warranted for any laboratory conducting medium- or high-throughput anti-HIV screening of nucleoside analog libraries.

Prodrug Scaffold for Mercapto-ddT Delivery

The thiocyanate group in 3′-SCN-ddT has been proposed to act as a masked thiol prodrug moiety, with intracellular reduction potentially liberating the active 3′-mercapto-ddT species [1]. The 3′-mercapto-ddT 5′-triphosphate is known to irreversibly inhibit HIV reverse transcriptase [1]. This prodrug concept is mechanistically distinct from the reversible chain termination of AZT-TP. Researchers developing novel nucleotide prodrugs with irreversible RT inhibition mechanisms should consider 3′-SCN-ddT as a starting scaffold for further optimization of the disulfide/thiol masking strategy.

Building Block for Modified Oligonucleotides

3′-Thiocyanato-3′-deoxythymidine can be converted to the corresponding phosphorothioamidite for solid-phase oligonucleotide synthesis [1]. The 3′-thiocyanate modification introduces a sulfur-containing functionality at a position critical for internucleotide linkage formation, enabling the synthesis of modified oligonucleotides with altered nuclease resistance, hybridization properties, or metal-ion coordination capabilities. This application is directly relevant to antisense oligonucleotide development, aptamer engineering, and nucleic acid nanotechnology, where site-specific sulfur incorporation is a key design parameter.

Divergent Intermediate for 3′-Modified Libraries

The thiocyanate group at the 3′-position is readily displaced by O-, N-, and S-nucleophiles, making 3′-SCN-ddT a convenient divergent intermediate for generating diverse 3′-substituted thymidine analog libraries [1] [2]. This reactivity is analogous to that of 4-thiocyanatothymidine derivatives, where the thiocyanate serves as a leaving group for nucleophilic aromatic substitution [2]. Medicinal chemistry groups engaged in SAR exploration around the 3′-position of the deoxyribose ring can procure this compound as a single versatile precursor from which dozens of analogs can be prepared in parallel, reducing overall synthesis burden.

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